molecular formula C28H48O4 B13389807 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone

2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone

Cat. No.: B13389807
M. Wt: 448.7 g/mol
InChI Key: LWUFLFCSIAGKGD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone involves several steps. One common method includes the use of Pd(0)-catalyzed Stille coupling . This reaction typically involves the coupling of a halogenated benzoquinone with an organostannane compound under specific conditions to yield the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2,5-Dimethoxy-3-methyl-6-nonadecyl-[1,4]benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ceric ammonium nitrate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Properties

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

2,5-dimethoxy-3-methyl-6-nonadecylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C28H48O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26(30)27(31-3)23(2)25(29)28(24)32-4/h5-22H2,1-4H3

InChI Key

LWUFLFCSIAGKGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)OC

Origin of Product

United States

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